Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

medicinal chemistry heterocyclic chemistry structure-activity relationship

Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 604003-25-0) is a bicyclic heterocycle belonging to the tetrahydropyrazolo[1,5-a]pyrazine (THPP) class, bearing a methyl ester at the 2-position and a lactam carbonyl at the 4-position on a partially saturated 6-membered ring. The scaffold serves as a privileged intermediate in medicinal chemistry, particularly as a precursor to 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides explored as HIV-1 integrase inhibitors and to substituted THPPs developed as potent and selective ATR kinase inhibitors.

Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
CAS No. 604003-25-0
Cat. No. B1392925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
CAS604003-25-0
Molecular FormulaC8H9N3O3
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN2CCNC(=O)C2=C1
InChIInChI=1S/C8H9N3O3/c1-14-8(13)5-4-6-7(12)9-2-3-11(6)10-5/h4H,2-3H2,1H3,(H,9,12)
InChIKeyCGSWPPZECJHSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 604003-25-0): Baseline Physicochemical and Scaffold Profile


Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 604003-25-0) is a bicyclic heterocycle belonging to the tetrahydropyrazolo[1,5-a]pyrazine (THPP) class, bearing a methyl ester at the 2-position and a lactam carbonyl at the 4-position on a partially saturated 6-membered ring [1]. The scaffold serves as a privileged intermediate in medicinal chemistry, particularly as a precursor to 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides explored as HIV-1 integrase inhibitors and to substituted THPPs developed as potent and selective ATR kinase inhibitors [2]. Key computed physicochemical properties include a molecular weight of 195.18 g/mol, XLogP of -0.3, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds [1].

Why Generic Substitution Fails for Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 604003-25-0): Structural Determinants of Scaffold-Specific Performance


The pyrazolo[1,5-a]pyrazine core is not a single interchangeable entity—regioisomeric variation in the carboxylate position (2- versus 3-carboxylate), the oxidation state of the 6-membered ring (tetrahydro vs. fully aromatic), and the choice of ester (methyl vs. ethyl) produce measurable shifts in polarity, solubility, hydrogen-bonding capacity, and synthetic accessibility that directly impact both downstream derivatization efficiency and biological target engagement [1][2]. Procuring an in-class analog without verifying these specific parameters risks introducing an unwanted hydrogen-bond donor, altering logP by over two log units, or requiring additional synthetic steps to unmask a reactive handle—each of which can derail a structure–activity relationship campaign or a multi-step synthesis.

Quantitative Differentiation Evidence for Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 604003-25-0) Versus Closest Analogs


Regioisomeric Carboxylate Position: 2-Carboxylate (Target) vs. 3-Carboxylate (Common Analog) Structural Comparison

The target compound places the methyl ester at the 2-position of the pyrazole ring fused to a saturated tetrahydropyrazine lactam. The most prevalent commercial analog, methyl pyrazolo[1,5-a]pyrazine-3-carboxylate (CAS 53902-64-0), places the ester at the 3-position on a fully aromatic pyrazine ring. This positional and saturation difference results in fundamentally distinct physicochemical profiles: the target compound has a molecular weight of 195.18 g/mol and contains one hydrogen-bond donor (the lactam NH), while the 3-carboxylate analog has a lower molecular weight of 177.16 g/mol and zero hydrogen-bond donors [1].

medicinal chemistry heterocyclic chemistry structure-activity relationship

Lipophilicity Shift: LogP Comparison Between Target 2-COOMe THPP and Aromatic 3-COOMe Analog

The target compound exhibits a computed LogP of -1.78 (ChemSrc) or XLogP3 of -0.3 (PubChem), placing it in a more hydrophilic range compared to the aromatic 3-carboxylate analog, which has a reported LogP of +0.52 . This >2-log-unit difference (using the more negative value) or approximately 0.8-log-unit difference (using XLogP3) reflects the combined effect of the saturated tetrahydropyrazine ring and the lactam carbonyl, which together increase polarity relative to the fully conjugated aromatic system.

drug design ADME physicochemical profiling

Aqueous Solubility Benchmarking: Target Compound vs. Closest 2-Carboxylate Analog (Free Acid)

The methyl ester prodrug strategy is evidenced by comparing the target compound to its direct hydrolysis product, 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 1029721-02-5). The methyl ester has a computed aqueous solubility of 0.068 g/L (approximately 0.35 mM) at 25 °C , while the free carboxylic acid analog displays a LogP of -2.01 and a lower molecular weight (181.15 g/mol) . Although the free acid's intrinsic solubility may be higher at physiological pH due to ionization, the methyl ester provides superior organic-solvent solubility for synthetic transformations and serves as a protected precursor that can be unmasked under controlled conditions.

formulation solubility enhancement preformulation

Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Count Differentiate CNS vs. Peripheral Drug Design Potential

The target compound exhibits a computed topological polar surface area (TPSA) of 73.2 Ų with four hydrogen-bond acceptors and one hydrogen-bond donor . The 3-carboxylate analog (CAS 53902-64-0) has a lower TPSA of 56.5 Ų with five H-bond acceptors but zero H-bond donors . The higher PSA of the target compound arises from the lactam carbonyl and places it closer to the CNS drug-likeness threshold of <90 Ų while still remaining below it, whereas the 3-carboxylate analog falls well below typical oral drug PSA ranges (60–120 Ų). The additional hydrogen-bond donor in the target compound provides a secondary interaction point for target binding that the analog entirely lacks.

medicinal chemistry CNS drug design drug-likeness

Synthetic Tractability: Ready-to-Use Methyl Ester for Direct Derivatization Without Acid Activation

The target compound's 2-methyl ester functional group enables direct conversion to amides, hydrazides, or reduced alcohols without requiring a separate acid-deprotection or activation step. This stands in contrast to the ethyl ester analogs (e.g., ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate) and the free carboxylic acid form [1]. The methyl ester is the direct intermediate in the published synthesis of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides as HIV-1 integrase inhibitors, where the carboxamide derivatives demonstrated IC50 values of 74 nM in integrase strand-transfer assays and IC95 of 63 nM against HIV-1 replication in cell culture [2].

synthetic chemistry building block amide coupling

Best Research and Industrial Application Scenarios for Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 604003-25-0)


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Saturated Heterocyclic Cores

The target compound's tetrahydropyrazolo[1,5-a]pyrazine core, with its single H-bond donor (lactam NH) and four H-bond acceptors, provides a balanced polarity profile for engaging kinase hinge-binding motifs while maintaining a LogP below 0 [1]. This scaffold was successfully elaborated into highly potent and selective ATR kinase inhibitors through structure-based drug design, with co-crystal structures (PDB 4WAF) confirming the binding mode [1]. Programs seeking to replace aromatic pyrazolopyrazines with more three-dimensional, sp³-enriched cores to improve solubility and selectivity should prioritize the 2-carboxylate ester over the 3-carboxylate or fully aromatic analogs, which lack the critical lactam H-bond donor and the correct ester vector for downstream SAR expansion .

Antiviral Drug Discovery: HIV-1 Integrase Inhibitor Chemotype Exploration

The methyl ester serves as the direct synthetic precursor to 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, a series with demonstrated nanomolar inhibition of HIV-1 integrase strand transfer (IC50 = 74 nM) and HIV-1 replication in cell culture (IC95 = 63 nM) [2]. Procuring the methyl ester building block allows rapid parallel synthesis of carboxamide libraries through one-step amidation with diverse amines, bypassing the need for separate ester hydrolysis and acid activation steps required when starting from the free carboxylic acid [2].

Chemical Biology: PROTAC or Bifunctional Degrader Linker Attachment Point

The 2-carboxylate methyl ester provides a chemically orthogonal handle for linker attachment in PROTAC or molecular glue designs targeting kinases that engage the THPP scaffold. Because the lactam NH at position 4 and the ester at position 2 are electronically and sterically distinct, chemists can selectively derivatize the ester without protecting the lactam, enabling efficient conjugation to E3 ligase ligands while preserving the target-engagement moiety confirmed in ATR co-crystal structures (PDB 4WAF) [1]. The compound's low LogP and TPSA below 90 Ų also support favorable permeability for cellular degradation assays [1].

Process Chemistry: Scalable Heterocyclic Building Block for Parallel Library Synthesis

With a molecular weight of 195.18 g/mol and melt/boiling-point profile consistent with routine handling (computed boiling point 512.6 °C at 760 mmHg, flash point 263.8 °C), the target compound is amenable to automated parallel synthesis workflows . Its single hydrogen-bond donor and moderate computed aqueous solubility (0.068 g/L) simplify solvent selection for both organic- and aqueous-phase chemistry, making it suitable for high-throughput experimentation platforms where consistent building block performance across diverse reaction conditions is critical .

Quote Request

Request a Quote for Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.